tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate: is a complex organic compound that features a boronic acid derivative and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative One common method includes the reaction of a phenol derivative with a boronic acid under suitable conditions to form the boronic ester
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to improve the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be performed on the pyrrolidine ring or other functional groups.
Substitution: : Substitution reactions at the boronic acid or pyrrolidine ring can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, reduced pyrrolidine derivatives, and substituted derivatives of the original compound.
Scientific Research Applications
Tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The boronic acid moiety can interact with biological molecules, making it useful in the study of enzyme inhibitors and other biological targets.
Industry: : Its unique structure may find use in materials science and the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety may form a reversible covalent bond with the enzyme's active site, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate: can be compared with other boronic acid derivatives and pyrrolidine-containing compounds. Similar compounds include:
Tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
Tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
The uniqueness of This compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO5/c1-20(2,3)28-19(24)23-12-8-9-16(23)13-25-18-11-7-6-10-17(18)22-26-14-21(4,5)15-27-22/h6-7,10-11,16H,8-9,12-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKUVPSVBRKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2OCC3CCCN3C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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